molecular formula C14H9ClN2O2 B2855776 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 90520-09-5

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2855776
CAS No.: 90520-09-5
M. Wt: 272.69
InChI Key: DGQIVAAUAZNPHM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 2-chlorophenyl group and a hydroxyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It has been shown to interact with neuronal voltage-sensitive sodium and calcium channels, which may contribute to its anticonvulsant and antinociceptive effects. Additionally, it may modulate the activity of certain enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
  • 2-(2-chlorophenyl)-3-oxo-4(3H)-quinazolinone
  • 2-(2-chlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone

Uniqueness

2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group and the hydroxyl group at the 3-position contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17(13)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIVAAUAZNPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35 g (0.2 mol) of o-chlorobenzoyl chloride are added to a solution of 30.4 g (0.2 mol) of o-aminobenzhydroxamic acid in 250 ml of dioxane at 20°-30° C. The mixture is boiled under reflux for 3 hours, the solvent is then distilled in vacuo, 100 ml of ether are added to the residue, and the crystalline product is filtered off under suction. It is dissolved in 300 ml of 5% strength sodium hydroxide solution, the solution is filtered and the filtrate is acidified with concentrated hydrochloric acid. The precipitated product is then filtered off under suction and rinsed with water. In this manner, 28.2 g (52% of theory) of 2-(2-chlorophenyl)-3-hydroxy-3,4-dihydro-4-oxo-quinazoline are obtained in the form of crystals of melting point 211° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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